
(S)-3-isopropylmorpholine
Übersicht
Beschreibung
(S)-3-Isopropylmorpholine, also known as (S)-3-IPM, is an organic compound that has been widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is a chiral secondary amine that is used in a variety of reactions and has diverse applications in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Structure-Activity Relationship :
- 2-(p-Nitrophenyl)-4-isopropylmorphine, a cyclic analog of 1-(p-nitrophenyl)-2-isopropylaminoethanol, shows that morpholine derivatives can have diverse pharmacological effects. The study discusses the interactions with alpha-adrenoceptors and uptake mechanisms, demonstrating a dissociation of these effects from beta-receptor blockade (M. del Tacca et al., 1975).
Antimicrobial Activity :
- Research on thiomorpholine derivatives, which involve morpholine structures, highlights their potential as antimicrobial agents. This study also touches upon the importance of structural modifications in enhancing antimicrobial activity (D. Kardile & N. Kalyane, 2010).
Polymerization and Photoinitiation :
- A study of N-Isopropylmorpholine (IPM) in the context of acrylate polymerization shows its role as a physical quencher for the triplet state of certain compounds, impacting initiating efficiency in photopolymerization processes (N. Arsu & R. S. Davidson, 1994).
Cancer Research and Antitumor Agents :
- The research on 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, demonstrates its significant cytotoxicity in various cell lines and its role in inducing cell cycle arrest and apoptosis, highlighting the therapeutic potential of morpholine derivatives in cancer treatment (A. Mukherjee et al., 2010).
Adsorption Studies :
- Research on the adsorption of drugs onto surfaces, such as Iraqi kaolin clay, includes morpholine derivatives. This study is important for understanding drug overdose treatments and the interaction of these compounds with different materials (S. A. Hassan & J. I. Ibrahim, 2011).
Lipase Catalyzed Copolymerization :
- The copolymerization of 3(S)-isopropylmorpholine-2,5-dione and D,L-lactide using Porcine pancreatic lipase demonstrates the application of morpholine derivatives in polymer chemistry. This research contributes to the development of materials with tailored properties (Yakai Feng et al., 2004).
Metabolism Studies :
- Studies on the metabolism of N-nitroso-2,6-dimethylmorpholine isomers in various animals contribute to understanding how morpholine derivatives are processed in biological systems, which is crucial for drug development and toxicological assessments (B. Underwood & W. Lijinsky, 1984).
Eigenschaften
IUPAC Name |
(3S)-3-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOQWMTDGMVGW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693471 | |
| Record name | (3S)-3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77897-21-3 | |
| Record name | (3S)-3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-3-isopropylmorpholine contribute to obtaining optically active aldehydes?
A1: this compound acts as a chiral auxiliary in the synthesis. It reacts with racemic aldehydes like 3-p-cumenyl-2-methylpropionaldehyde (CPA) and 2-methyl-3-phenylpropionaldehyde (MPA) to form diastereomeric enamines. These diastereomers can be separated, and subsequent hydrolysis under specific conditions allows for the recovery of optically active aldehydes [].
Q2: What is the significance of the recovered aldehyde's optical activity in this research?
A2: The research focuses on obtaining optically active aldehydes because enantiomers (like (+)-CPA and (-)-CPA) can exhibit different odor profiles []. This is significant in the perfume industry, where specific enantiomers might be desired for their olfactory properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

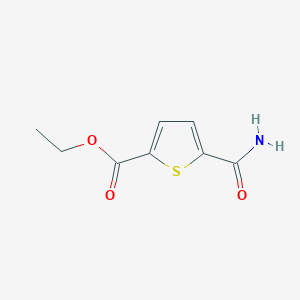


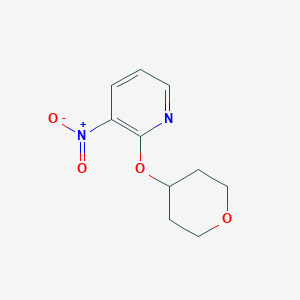



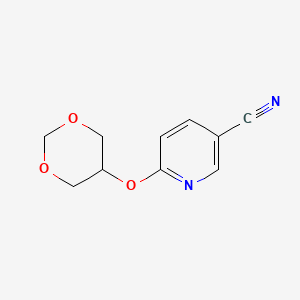
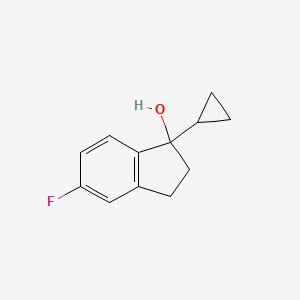

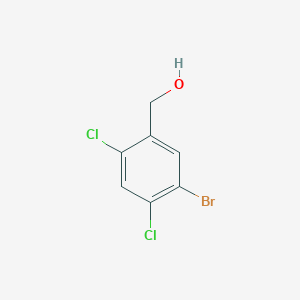
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
